molecular formula C16H16N2O3 B12915277 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 479551-35-4

2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12915277
CAS No.: 479551-35-4
M. Wt: 284.31 g/mol
InChI Key: NEQKSBDHSHYVJV-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 479551-35-4) is a heterocyclic compound of significant interest in medicinal chemistry and anticancer drug discovery . The molecule features a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system linked to a 3,4,5-trimethoxyphenyl group; crystallographic studies show these ring systems form a dihedral angle of 10.04(7)°, and the structure is stabilized by intermolecular N—H···N hydrogen bonds forming inversion dimers . The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore in tubulin-binding agents, such as the natural product Combretastatin A-4 (CA-4) . This structural feature drives the compound's primary research value as a potential inhibitor of tubulin polymerization, targeting the colchicine-binding site . Rigidifying the core structure of known bioactive molecules by incorporating a 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized strategy to maintain potent antiproliferative activity while improving physicochemical properties . Related pyrrolopyridine derivatives have demonstrated excellent in vitro antitumor activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers, with some analogs inducing G2/M phase cell cycle arrest and apoptosis . This compound is intended for research applications such as investigating new anticancer agents, studying structure-activity relationships (SAR) in tubulin-binding molecules, and serving as a synthetic intermediate or core scaffold for the development of novel therapeutic candidates . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

479551-35-4

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H16N2O3/c1-19-13-8-11(9-14(20-2)15(13)21-3)12-7-10-5-4-6-17-16(10)18-12/h4-9H,1-3H3,(H,17,18)

InChI Key

NEQKSBDHSHYVJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(N2)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multistep reactions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the 3,4,5-trimethoxyphenyl group onto the pyrrolo[2,3-b]pyridine scaffold . Another approach involves the use of Chan–Lam coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The compound undergoes electrophilic substitution predominantly at the 3-position of the pyrrolo[2,3-b]pyridine core, though exceptions occur under specific conditions.

Nitration

Reaction with concentrated nitric acid in sulfuric acid introduces a nitro group at the 3-position.
Example :

  • Reagents : HNO₃/H₂SO₄

  • Product : 3-Nitro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

  • Notes : One reported case of 2-position nitration exists, suggesting regioselectivity depends on reaction conditions .

Nitrosation

Nitrosation with nitrous acid (HNO₂) yields the 3-nitroso derivative:

  • Reagents : HNO₂ (generated in situ from NaNO₂/HCl)

  • Product : 3-Nitroso-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine .

Bromination

  • Reagents : Br₂ in acetic acid

  • Product : 3-Bromo-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine .

Iodination

  • Reagents : I₂ with HIO₃ as an oxidizing agent

  • Product : 3-Iodo-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine .

Reactions with Mannich Bases

The compound reacts with Mannich bases (e.g., formaldehyde and dimethylamine) to form aminoalkyl derivatives:

  • Reagents : Formaldehyde + dimethylamine

  • Product : 3-[(Dimethylamino)methyl]-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine .

Aldehyde Condensation Reactions

Reaction with aldehydes (e.g., formaldehyde) produces dimeric structures:

  • Reagents : Formaldehyde in acidic conditions

  • Product : Di-3-(2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridyl)methane .

Reaction with Nitrosobenzene

Treatment with nitrosobenzene leads to imine formation:

  • Reagents : Nitrosobenzene

  • Product : 2-(3,4,5-Trimethoxyphenyl)-3-phenylimino-3H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies indicate that 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine possesses significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, it was effective against human breast cancer cells (MCF-7) and lung cancer cells (A549) by modulating key signaling pathways involved in cell survival and proliferation .
  • Neuroprotective Effects : The compound has also been investigated for its neuroprotective potential. It appears to mitigate oxidative stress in neuronal cells and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its efficacy as a neuroprotective agent .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities. It has shown effectiveness against various pathogenic strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

  • Cancer Therapy : Due to its antitumor effects, there is ongoing research to evaluate its use in combination therapies for cancer treatment. Its mechanism of action may complement existing chemotherapeutic agents by enhancing efficacy and reducing resistance .
  • Neurological Disorders : The neuroprotective properties suggest potential applications in treating conditions such as Alzheimer's disease and other forms of dementia. Research is focused on understanding its mechanisms at the molecular level to develop effective treatments .
  • Infectious Diseases : The antimicrobial activity opens avenues for developing new treatments for infections caused by resistant strains of bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could be further developed as a potential anticancer agent .
  • Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration showed that administration of this compound improved cognitive functions and reduced neuronal loss compared to control groups. These findings support further exploration into its use for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with tubulin, a protein that is essential for cell division. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells . This mechanism is similar to that of other antitubulin agents like combretastatin A-4 .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Target/Activity Key Data/Findings Reference
Target Compound 2-(3,4,5-Trimethoxyphenyl) Structural scaffold Dihedral angle: 10.04°; hydrogen-bonded dimers
6-Aryl-1-(3,4,5-TMP)-1H-pyrrolo[3,2-c]pyridine 1-(3,4,5-TMP); pyrrolo[3,2-c]pyridine core CBSI inhibitors; antiproliferative agents IC50: µM–nM range; rigid scaffold enhances activity
5-Substituted FGFR inhibitors 5-position H-bond acceptors; varied aryl groups FGFR1 kinase Improved binding via H-bond with G485 residue
3,5-Disubstituted derivatives (e.g., 8a ) 3-Nicotinamide; 5-phenyl Not specified Synthesized via Suzuki coupling; NMR/HRMS data provided
3-(3,4-Dimethoxyphenyl) analog Reduced methoxy groups (3,4-dimethoxy vs. 3,4,5-TMP) c-KIT inhibitors Selective for D816V mutant; 59% yield
5-(3,4-DMP)-3-(pyridin-3-ylethynyl) derivative Ethynyl linker; pyridine substitution Not specified Enhanced π-stacking; synthesized via Sonogashira coupling
TNIK inhibitors Unspecified substituents TNIK kinase; IL-2 secretion inhibition Scaffold identified via high-throughput screening

Pharmacological and Physicochemical Properties

  • Trimethoxyphenyl vs.
  • Scaffold Flexibility : The pyrrolo[2,3-b]pyridine core adapts to diverse targets (e.g., FGFR, TNIK, CBSI) based on substituent positioning .
  • Crystallographic Insights : Hydrogen bonding in the target compound contrasts with halogen-bonding in chloro derivatives (e.g., 4-chloro analog, CAS 913083-71-3), which may alter bioavailability .

Biological Activity

2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H16N2O3. The structure features a pyrrolo[2,3-b]pyridine core substituted with a 3,4,5-trimethoxyphenyl group. The crystal structure has been characterized by intermolecular hydrogen bonding which may influence its biological activity and pharmacokinetics .

Antinociceptive Activity

Research indicates that this compound exhibits significant antinociceptive properties. In studies using the tail immersion method on animal models, the compound showed a notable analgesic effect at a dose of 50 mg/kg body weight. This suggests its potential use in pain management therapies .

Antitumor Activity

Recent investigations have highlighted the compound's antitumor capabilities. It has been associated with inducing apoptosis in cancer cell lines when activated by light (photocytotoxicity). The effective concentration range for inducing cytotoxic effects was reported between 0.06–4.96 μM, demonstrating its potency against specific tumor types .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cell signaling pathways that regulate inflammation and cancer progression. For instance, it may inhibit Salt Inducible Kinase 2 (SIK2), which is implicated in several disease states including cancer and metabolic disorders .
  • Cytokine Modulation : Studies have demonstrated that the compound can inhibit the release of pro-inflammatory cytokines such as TNFα in microglial cells stimulated by lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .

Study on Pain Management

In a controlled study assessing the analgesic properties of various compounds including this compound, it was found to significantly reduce pain responses in animal models compared to controls. This study supports its development as a new analgesic agent.

Antitumor Efficacy Evaluation

A series of experiments were conducted to evaluate the antitumor efficacy of this compound on different cancer cell lines. Results indicated that not only did it exhibit cytotoxic effects but also showed selectivity towards malignant cells over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Data Summary Table

Activity TypeEffectivenessMechanism of ActionReference
AntinociceptiveSignificant at 50 mg/kgModulation of pain pathways
AntitumorCytotoxic at 0.06–4.96 μMInduction of apoptosis via ROS production
Cytokine InhibitionEffectiveInhibition of TNFα release
Kinase InhibitionPotentialInhibition of SIK2

Q & A

Basic: What is the synthetic route for 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine?

Methodological Answer:
The compound is synthesized via a lithium diisopropylamide (LDA)-mediated cyclization reaction. Key steps include:

Reagents : LDA in THF, 3-methylpyridine, and 3,4,5-trimethoxybenzonitrile.

Conditions : Dropwise addition of trimethoxybenzonitrile to LDA at 273 K, followed by stirring at 353 K for 10 hours.

Workup : Extraction with ethyl acetate, flash chromatography purification, and crystallization from methanol.

Yield : 67% (1.37 g) with purity confirmed by single-crystal X-ray diffraction .

Basic: What structural features define this compound?

Methodological Answer:
The crystal structure (monoclinic, P2₁/c space group) reveals:

  • Dihedral Angle : 10.04° between the 3,4,5-trimethoxyphenyl and pyrrolo[2,3-b]pyridine systems.

  • Hydrogen Bonding : Intermolecular N1–H1⋯N7 bonds (2.12 Å) form inversion dimers.

  • Key Metrics :

    ParameterValue
    a (Å)7.6283
    b (Å)10.1745
    R Factor0.045
    Data-to-Parameter Ratio13.8

This structural data is critical for understanding packing interactions and solubility .

Basic: What biological activities are associated with this compound?

Methodological Answer:
The compound exhibits kinase inhibitory activity, particularly against fibroblast growth factor receptors (FGFRs):

  • FGFR1–3 Inhibition : IC₅₀ values of 7–25 nM, with lower activity against FGFR4 (IC₅₀ = 712 nM) .
  • Antitumor Potential : Derivatives show efficacy in peritoneal mesothelioma models .
  • Selectivity : Modifications at the 5-position (e.g., trifluoromethyl groups) enhance interactions with FGFR1’s hinge region (e.g., hydrogen bonding with G485) .

Advanced: How can synthesis scalability be optimized for research applications?

Methodological Answer:
Scale-up challenges are addressed via:

Alternative Coupling Reactions : Suzuki-Miyaura cross-coupling (e.g., Pd(PPh₃)₄, K₂CO₃, 105°C) to introduce aryl groups at the 3- or 5-position .

Protection/Deprotection Strategies : Use of TsCl/NaH for nitrogen protection, improving regioselectivity .

Solvent Optimization : Replacement of THF with dioxane/water mixtures for safer and faster heating .

Advanced: How do structure-activity relationships (SAR) guide FGFR inhibition optimization?

Methodological Answer:
SAR studies focus on:

Hinge Region Binding : The pyrrolo[2,3-b]pyridine core forms critical hydrogen bonds with FGFR1’s hinge residue (e.g., N–H⋯O with A564).

5-Position Substituents :

  • Hydrophobic Pocket : Bulky groups (e.g., 3,4-dimethoxyphenyl) improve affinity by occupying the hydrophobic pocket.
  • Hydrogen Bond Acceptors : Trifluoromethyl groups enhance interactions with G485 .

3-Position Modifications : Aryl boronic acids (e.g., pyridin-3-yl) increase solubility without compromising activity .

Advanced: How should researchers address contradictions in biological assay data (e.g., IC₅₀ variability)?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., FGFR1 vs. FGFR4) arise from:

Kinase Isoform Variability : Structural differences in ATP-binding pockets (e.g., FGFR4’s larger gatekeeper residue).

Assay Conditions :

  • ATP Concentration : Use 1 mM ATP to mimic physiological conditions.
  • Enzyme Source : Recombinant vs. cell-based assays yield differing results.

Validation : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What computational strategies predict binding modes and selectivity?

Methodological Answer:

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with FGFR1 (PDB: 3RH0).

Molecular Dynamics (MD) : Simulate DFG-loop conformational changes induced by substituents (e.g., helical DFG conformation with pyrrolo[2,3-b]pyridine derivatives) .

Free Energy Perturbation (FEP) : Quantify energy contributions of specific residues (e.g., G485) to binding .

Advanced: Which analytical methods confirm compound identity and purity?

Methodological Answer:

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (R factor < 0.05) .

NMR Spectroscopy :

  • 1H NMR : Peaks at δ 11.78 (s, NH) and 8.51 (d, pyridine-H) confirm regiochemistry .

Mass Spectrometry : HRMS (ESI) matches calculated [M+H]+ within 1 ppm error .

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